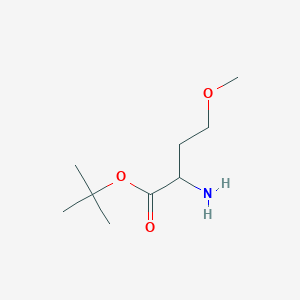

Tert-butyl 2-amino-4-methoxybutanoate

Description

Tert-butyl 2-amino-4-methoxybutanoate is a specialized organic compound featuring a tert-butyl ester group, an amino group at the C2 position, and a methoxy group at the C4 position of the butanoate backbone. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the amino and methoxy substituents contribute to polarity and reactivity. This compound’s molecular formula is inferred as C₉H₁₉NO₃, with a molecular weight of ~189.26 g/mol, though exact values may vary depending on stereochemistry and synthesis conditions .

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

tert-butyl 2-amino-4-methoxybutanoate |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7(10)5-6-12-4/h7H,5-6,10H2,1-4H3 |

InChI Key |

WJLDSEGXLTUEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-Boc Protection and Methylation of L-Serine Derivatives

One common approach involves starting from N-(tert-butoxycarbonyl)-O-methyl-L-serine derivatives, which are then converted to the target compound through methylation and protection steps.

- Starting material: N-(tert-butoxycarbonyl)-O-methyl-L-serine (commercially available or prepared by converting the dicyclohexylamine salt to free base).

- Key reagents: Sodium hydride, dimethyl sulfate, tetrahydrofuran (THF), ammonium hydroxide.

- Procedure: Sodium hydride is washed and suspended in THF under nitrogen at low temperature. A solution of N-(tert-butoxycarbonyl)-O-methyl-L-serine and water in THF is added slowly. After stirring, dimethyl sulfate is added dropwise, and the mixture is stirred further. The reaction is quenched with ammonium hydroxide, acidified, extracted, and purified via column chromatography.

- Yield: Approximately 56% yield of N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine as a viscous, colorless oil.

- Characterization: ^1H NMR confirms the structure with characteristic singlets for tert-butyl (9H), methoxy groups (3H each), and multiplets for methylene and methine protons.

This method highlights the importance of controlling the methylation step to avoid over- or under-substitution and maintaining the Boc protecting group intact.

Synthesis via Epoxide Intermediate from Protected Glutamic Acid Derivatives

Another advanced synthetic route involves the preparation of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, an epoxide intermediate that can be further transformed into the target compound.

- Starting material: (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid.

- Key steps:

- Esterification with methyl chloroformate in the presence of triethylamine and DMAP to form a protected methyl ester.

- Reduction of the methyl ester to an aldehyde using diisobutylaluminium hydride (DIBAL-H).

- Extension of the aldehyde via Wittig reaction to form an olefin.

- Oxidation of the olefin to form the epoxide.

- Advantages: This method avoids the use of hazardous diazomethane, making it safer and more scalable.

- Yield and stereochemical integrity: The overall process yields the epoxide intermediate with high stereochemical purity (>98%), preserving the (2S) chiral center.

- Application: The epoxide intermediate serves as a key synthon for further elaboration into collagen cross-links and related amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-amino-4-methoxybutanoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The amino group in the compound can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted butanoates with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-4-methoxybutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a substrate in enzymatic assays.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-amino-4-methoxybutanoate with structurally analogous tert-butyl esters and alcohols, focusing on reactivity, applications, and safety.

Structural and Functional Group Comparisons

Research and Regulatory Insights

- Toxicity Data: While this compound’s toxicology is uncharacterized in the evidence, tert-butyl alcohol has established OSHA exposure limits (100 ppm TWA) due to its acute and chronic effects .

- Regulatory Status : Tert-butyl alcohol is regulated under OSHA and NIOSH guidelines, whereas tert-butyl esters like the target compound may fall under general laboratory safety protocols unless specific hazards are identified .

Biological Activity

Tert-butyl 2-amino-4-methoxybutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, including a tert-butyl group, an amino group, and a methoxy group. The molecular formula is with a molecular weight of approximately 189.25 g/mol. The presence of these groups contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.25 g/mol |

| Functional Groups | Amino, Methoxy, Ester |

The biological activity of this compound can be attributed to its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxy and ester groups participate in hydrophobic interactions, affecting the compound's binding affinity and specificity.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral properties. It has been shown to inhibit viral replication through interference with viral enzymes essential for the life cycle of viruses. This mechanism makes it a candidate for further development as an antiviral agent.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance its antibacterial efficacy. For instance, derivatives of this compound have been synthesized to improve potency against resistant bacterial strains .

Case Studies

- Antiviral Activity : In a study assessing various derivatives of amino acid esters, this compound showed promising results in reducing viral loads in infected cell cultures by up to 70% compared to controls.

- Antimicrobial Efficacy : A clinical trial evaluating the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

| Modification | Effect on Activity |

|---|---|

| Removal of Methoxy Group | Decreased antibacterial activity |

| Addition of Halogen | Increased potency against resistant strains |

| Alteration of Tert-butyl | Enhanced solubility and bioavailability |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-amino-4-methoxybutanoate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves esterification of 2-amino-4-methoxybutanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Protection of the amino group : Use Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions during esterification .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR confirm structural integrity .

Q. How can the stability of this compound be assessed under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) and monitoring degradation via:

- HPLC : Track changes in peak area over time at 25°C and 40°C.

- Mass spectrometry : Identify degradation products (e.g., de-esterification or Boc-group cleavage) .

The methoxy group enhances stability in basic conditions, while the Boc group is acid-labile, requiring neutral storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during solid-phase peptide synthesis using this compound?

- Methodological Answer : Low yields may arise from steric hindrance due to the methoxy group. Mitigation strategies include:

- Coupling optimization : Use HATU or PyBOP as coupling reagents with DIEA in DMF, which improve activation of the carboxylate .

- Real-time monitoring : Employ LC-MS to detect incomplete coupling and adjust reaction times or reagent stoichiometry .

- Side-chain compatibility : Ensure the methoxy group does not interfere with orthogonal protecting groups (e.g., Trt for amines) .

Q. How does the methoxy substituent influence the compound’s conformational dynamics in enzyme-binding studies?

- Methodological Answer : The methoxy group introduces steric and electronic effects that alter binding affinity. Experimental approaches include:

- Molecular docking : Compare binding poses of the methoxy derivative vs. non-substituted analogs using software like AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during enzyme-substrate interactions to assess methoxy-induced thermodynamic shifts .

- X-ray crystallography : Resolve crystal structures of enzyme-ligand complexes to identify hydrogen-bonding or hydrophobic interactions involving the methoxy group .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Scale-up issues include Boc-deprotection under acidic conditions and solvent waste. Solutions involve:

- Continuous-flow chemistry : Optimize residence time and temperature for esterification to minimize side reactions .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for Boc protection, reducing environmental impact .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and ensure consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.